molecular formula C21H13Cl2F2N3O B4292264 N-{4-[chloro(difluoro)methoxy]phenyl}-4-(4-chlorophenyl)phthalazin-1-amine

N-{4-[chloro(difluoro)methoxy]phenyl}-4-(4-chlorophenyl)phthalazin-1-amine

Cat. No. B4292264
M. Wt: 432.2 g/mol
InChI Key: YQYCWIJBIAEYFN-UHFFFAOYSA-N
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Description

N-{4-[chloro(difluoro)methoxy]phenyl}-4-(4-chlorophenyl)phthalazin-1-amine, also known as AG-014699, is a small molecule inhibitor that has been extensively studied in the field of cancer research. This compound has shown promising results in preclinical studies and is currently in clinical trials for the treatment of various types of cancer.

Mechanism of Action

N-{4-[chloro(difluoro)methoxy]phenyl}-4-(4-chlorophenyl)phthalazin-1-amine is a PARP inhibitor, which means it inhibits the activity of poly (ADP-ribose) polymerase (PARP) enzymes. PARP enzymes are involved in the repair of DNA damage, and their inhibition leads to the accumulation of DNA damage and ultimately cell death. N-{4-[chloro(difluoro)methoxy]phenyl}-4-(4-chlorophenyl)phthalazin-1-amine has been shown to be highly selective for PARP-1 and PARP-2 enzymes, which are the most abundant PARP enzymes in cells.
Biochemical and Physiological Effects:
N-{4-[chloro(difluoro)methoxy]phenyl}-4-(4-chlorophenyl)phthalazin-1-amine has been shown to have various biochemical and physiological effects. In preclinical studies, this compound has been shown to induce apoptosis, inhibit cell proliferation, and increase DNA damage in cancer cells. In addition, N-{4-[chloro(difluoro)methoxy]phenyl}-4-(4-chlorophenyl)phthalazin-1-amine has been shown to enhance the efficacy of chemotherapy drugs in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{4-[chloro(difluoro)methoxy]phenyl}-4-(4-chlorophenyl)phthalazin-1-amine is its potency and selectivity for PARP enzymes. This makes it an ideal tool for studying the role of PARP enzymes in various cellular processes. However, one of the limitations of N-{4-[chloro(difluoro)methoxy]phenyl}-4-(4-chlorophenyl)phthalazin-1-amine is its low solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for the study of N-{4-[chloro(difluoro)methoxy]phenyl}-4-(4-chlorophenyl)phthalazin-1-amine. One area of research is the development of more potent and selective PARP inhibitors. Another area of research is the identification of biomarkers that can predict the response of cancer cells to PARP inhibitors. Finally, the combination of PARP inhibitors with other targeted therapies is an area of research that has shown promising results in preclinical studies.

Scientific Research Applications

N-{4-[chloro(difluoro)methoxy]phenyl}-4-(4-chlorophenyl)phthalazin-1-amine has been extensively studied in the field of cancer research. It has been shown to have potent antitumor activity in various cancer cell lines, including breast, ovarian, and pancreatic cancer. This compound has also been shown to have synergistic effects when used in combination with other chemotherapy drugs, such as gemcitabine and cisplatin.

properties

IUPAC Name

N-[4-[chloro(difluoro)methoxy]phenyl]-4-(4-chlorophenyl)phthalazin-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13Cl2F2N3O/c22-14-7-5-13(6-8-14)19-17-3-1-2-4-18(17)20(28-27-19)26-15-9-11-16(12-10-15)29-21(23,24)25/h1-12H,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQYCWIJBIAEYFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN=C2NC3=CC=C(C=C3)OC(F)(F)Cl)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13Cl2F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[chloro(difluoro)methoxy]phenyl}-4-(4-chlorophenyl)phthalazin-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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